![molecular formula C20H25N5 B2952717 7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850229-05-9](/img/structure/B2952717.png)

7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

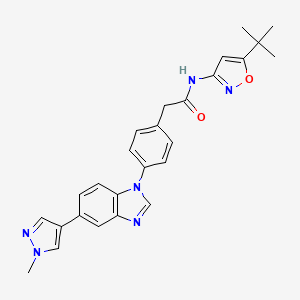

7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a pyrazolo[1,5-a]pyrimidine derivative and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in drug development.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Novel Analogue Synthesis : The synthesis of new guanine analogues, such as 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, demonstrates the utility of pyrazolo[1,5-a]pyrimidine derivatives in creating compounds that might have biological relevance, albeit without significant antiviral activity in this case (Ehler, Robins, & Meyer, 1977).

- Heterocyclic Compound Synthesis : Pyrrolo[1,2-a]pyrazine derivatives, representing a subset of pyrazolo[1,5-a]pyrimidine chemistry, have been explored for synthesizing analogues of natural alkaloids, indicating the role of such scaffolds in diversifying pharmacologically active molecules (Voievudskyi et al., 2016).

Anticancer Activity

- Anticancer Compound Development : The creation of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their testing against the MCF-7 human breast adenocarcinoma cell line showcases the potential anticancer applications of pyrazolo[1,5-a]pyrimidine derivatives, with certain compounds displaying potent inhibitory activity (Abdellatif et al., 2014).

Material Science Applications

- Disperse Dyes for Polyester Fibres : Synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines, and their application as disperse dyes for polyester fibers, demonstrate the versatility of pyrazolo[1,5-a]pyrimidine derivatives in material science, particularly in the development of new dyes with desirable fastness properties (Rangnekar & Dhamnaskar, 1990).

Antibacterial and Antifungal Activity

- Novel Antibacterial and Antifungal Agents : The exploration of pyrazolo[3,4-b]pyrazine and -pyridine derivatives for their antibacterial activity underscores the potential of pyrazolo[1,5-a]pyrimidine compounds in contributing to the development of new antimicrobial agents, showing promise against both Gram-positive and Gram-negative bacteria (Foks et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of this compound is the NLRP3 inflammasome , specifically the NEK7 component . The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the immune response, and NEK7 is critical for its activation .

Mode of Action

The compound acts as an inhibitor of the NLRP3 inflammasome by blocking the binding of NLRP3 to NEK7 . This prevents the oligomerization of NLRP3 and subsequent ASC oligomerization/phosphorylation, thereby inhibiting the activation of the inflammasome .

Biochemical Pathways

The inhibition of the NLRP3 inflammasome affects the inflammatory response pathway. Normally, the activation of the NLRP3 inflammasome leads to the maturation of pro-inflammatory cytokines like IL-1β and IL-18 . By inhibiting this process, the compound can potentially reduce inflammation.

Result of Action

The inhibition of the NLRP3 inflammasome by this compound can lead to a reduction in inflammation. In the context of diseases associated with NLRP3 inflammasome activation, such as gout, cardiovascular diseases, metabolic syndrome, or neurodegenerative diseases, this could potentially have therapeutic benefits .

Propiedades

IUPAC Name |

7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5/c1-4-23-10-12-24(13-11-23)18-14-15(2)21-20-19(16(3)22-25(18)20)17-8-6-5-7-9-17/h5-9,14H,4,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOVPCMNXYSVQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)

![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2952641.png)

![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)

![Methyl 4-[4-(4-chlorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2952644.png)

![(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)

![3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952649.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)